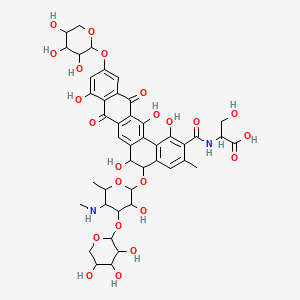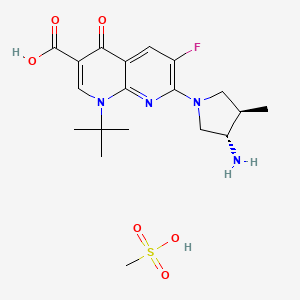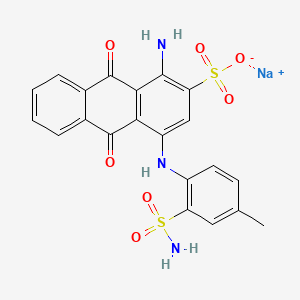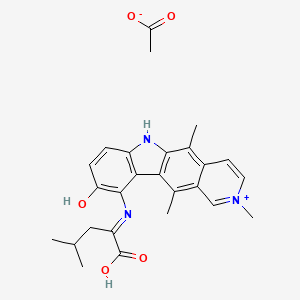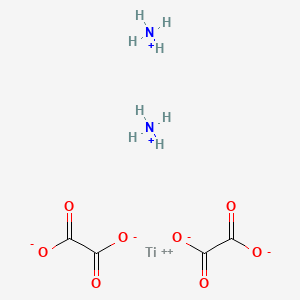
2-Methylamino-2-(2'-hydroxy-2'-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a tricyclo decane core with a methylamino and hydroxy-n-octadecylethyl substituent, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl involves multiple steps. The initial step typically includes the formation of the tricyclo decane core, followed by the introduction of the methylamino and hydroxy-n-octadecylethyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can replace the existing functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyladamantane: Another tricyclic compound with different substituents.
1-Aminoadamantane: Shares the tricyclic core but has an amino group instead of the complex substituents.
Uniqueness
2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl stands out due to its unique combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
| 108736-90-9 | |
Fórmula molecular |
C31H60ClNO |
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
1-[2-(methylamino)-2-adamantyl]icosan-2-ol;hydrochloride |
InChI |
InChI=1S/C31H59NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(33)25-31(32-2)28-21-26-20-27(23-28)24-29(31)22-26;/h26-30,32-33H,3-25H2,1-2H3;1H |
Clave InChI |
AROPPNNYIFGIKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


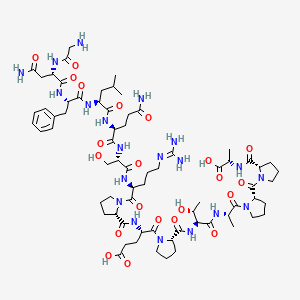


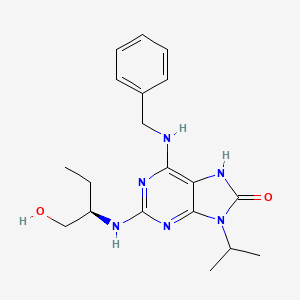

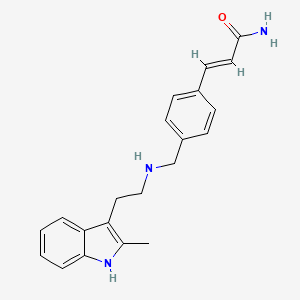
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
